molecular formula C6H7ClFN3 B13142164 4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine

4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine

Cat. No.: B13142164
M. Wt: 175.59 g/mol
InChI Key: ZRHLKTSGFIYSLY-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine typically involves the introduction of the hydrazinylmethyl group to a fluorinated pyridine derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chloro-2-fluoropyridine, is reacted with hydrazine under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine involves its interaction with specific molecular targets. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluoropyridine: Lacks the hydrazinylmethyl group but shares the chloro and fluoro substituents.

    2-Fluoro-4-methylpyridine: Contains a methyl group instead of the hydrazinylmethyl group.

    3,5-Dichloro-2,4,6-trifluoropyridine: Contains multiple chlorine and fluorine atoms but lacks the hydrazinylmethyl group.

Uniqueness

4-Chloro-2-fluoro-3-(hydrazinylmethyl)pyridine is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H7ClFN3

Molecular Weight

175.59 g/mol

IUPAC Name

(4-chloro-2-fluoropyridin-3-yl)methylhydrazine

InChI

InChI=1S/C6H7ClFN3/c7-5-1-2-10-6(8)4(5)3-11-9/h1-2,11H,3,9H2

InChI Key

ZRHLKTSGFIYSLY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)CNN)F

Origin of Product

United States

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